4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl

Tissue Distribution Human Biomonitoring MeSO2-PCB Congener

This certified 4-MeSO2-CB87 reference material is essential for accurate quantification of methylsulfonyl PCB metabolites in extrahepatic tissues (lung, brain). Unlike parent PCBs, it exhibits tissue-specific retention and distinct antiestrogenic activity. Use as a calibrant in GC-MS or LC-MS/MS for epidemiological and environmental monitoring. Substitution with other congeners invalidates analytical results. Ensure data integrity with this certified standard.

Molecular Formula C13H7Cl5O2S
Molecular Weight 404.5 g/mol
CAS No. 66640-59-3
Cat. No. B1596504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl
CAS66640-59-3
Molecular FormulaC13H7Cl5O2S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H7Cl5O2S/c1-21(19,20)11-5-9(15)7(4-10(11)16)6-2-3-8(14)13(18)12(6)17/h2-5H,1H3
InChIKeyAPTRVLUXSHYLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl (CAS 66640-59-3): Analytical Reference Standard for PCB Metabolite Research


4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl (MeSO2-CB87; CAS 66640-59-3) is a synthetic methylsulfonyl (MeSO2) metabolite of polychlorinated biphenyls (PCBs) [1]. It is a chlorinated biphenyl compound with the molecular formula C13H7Cl5O2S and a molecular weight of 404.52 g/mol [2]. This compound belongs to a class of persistent environmental contaminants known as MeSO2-PCBs, which are lipophilic metabolites formed via the mercapturic acid pathway [1]. It is primarily supplied as a certified reference material (e.g., 50 µg/mL in isooctane) for use in environmental analysis and toxicological research .

Why MeSO2-CB87 (66640-59-3) Cannot Be Substituted: Critical Differences from Parent PCBs and Other MeSO2 Congeners


Generic substitution of MeSO2-CB87 with its unmetabolized parent PCB (e.g., 2,2',3,4',5-pentachlorobiphenyl, CB87) or other MeSO2-PCB congeners is scientifically invalid due to profound differences in tissue-specific retention, biological activity, and analytical behavior [1]. Unlike parent PCBs, which distribute primarily to adipose tissue, 4'-MeSO2-CB87 exhibits preferential retention in lung, brain, and liver tissues [2]. Crucially, the position of the methylsulfonyl group (3- vs. 4-) dictates both enantioselective chromatographic separation efficiency and endocrine-disrupting potency [3][4]. The specific 4-MeSO2 substitution on the 2,2',3',4',5-pentachlorobiphenyl scaffold confers a unique profile of antiestrogenic activity and environmental persistence that is not generalizable across the class [5].

Quantitative Differentiation of 4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl (66640-59-3)


Differential Tissue Retention in Humans: 4'-MeSO2-CB87 vs. Other MeSO2-PCB Congeners

In human adipose, brain, and lung tissues, 4'-MeSO2-CB87 occurs at higher concentrations than most other MeSO2-PCB congeners, establishing its unique relevance for studies of human tissue-specific accumulation [1]. This contrasts sharply with its accumulation in liver, where it is not the dominant congener.

Tissue Distribution Human Biomonitoring MeSO2-PCB Congener

Endocrine Disruption: Differential Thyroid Hormone Reduction Potency (3-MeSO2-CB87 vs. 4-MeSO2-CB101)

While direct in vivo data for 4-MeSO2-CB87 is limited, a class-level inference can be made from its close structural analog, 3-MeSO2-CB87, which demonstrates a defined potency for reducing serum thyroxine (T4) levels [1]. This provides a benchmark for the biological activity of the MeSO2-CB87 scaffold.

Endocrine Disruption Thyroid Hormone In Vivo Rat Model

Antiestrogenic Potency: 4'-MeSO2-PCBs are Superior to 3'-MeSO2-PCBs

For a closely related 4-MeSO2-PCB congener (4'-MeSO2-CB101), the antiestrogenic potency is demonstrably greater than its 3'-MeSO2 counterpart. This establishes the importance of the 4-MeSO2 substitution pattern for this biological activity [1].

Endocrine Disruption Antiestrogenicity In Vitro Bioassay

Cell Communication Inhibition: 4-MeSO2-PCBs Show Potency Similar to Parent PCBs

In a scrape-loading/dye-transfer assay, 4-MeSO2 derivatives of PCBs inhibit gap junction intercellular communication (GJIC) with potency comparable to their parent compounds [1]. This activity is a hallmark of many tumor promoters.

Gap Junction Intercellular Communication Tumor Promotion In Vitro Toxicology

Analytical Differentiation: 4-MeSO2-PCBs Exhibit Unique Enantioselective GC Separation

The substitution position of the methylsulfonyl group (3- vs. 4-) dictates the efficiency of enantiomeric separation by gas chromatography [1]. This is a critical analytical consideration for distinguishing between atropisomers.

Enantioselective Chromatography Analytical Chemistry Chiral Separation

Key Application Scenarios for 4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl (66640-59-3)


Human Biomonitoring: Quantifying Tissue-Specific PCB Metabolite Burden

Use as a certified reference standard in GC-MS or LC-MS/MS workflows to accurately quantify 4'-MeSO2-CB87 in human adipose, lung, and brain tissues for epidemiological studies investigating links between PCB metabolite exposure and health outcomes [1]. The compound's differential retention in these tissues, as opposed to liver, makes it a critical marker for extrahepatic burden [1].

Endocrine Disruption Research: Investigating Anti-Estrogenic and Thyroid Effects

Employ in in vitro bioassays (e.g., ER-CALUX, CARP-HEP/vtg) and in vivo rodent models as a reference toxicant to study mechanisms of endocrine disruption [2]. The defined potency of 4-MeSO2-PCBs as antiestrogens and their ability to reduce thyroid hormone levels (as demonstrated by close analogs) make this compound a valuable tool for mechanistic toxicology [3].

Environmental Fate and Food Web Studies: Tracking PCB Metabolites

Utilize as an analytical standard for monitoring the presence, concentration, and enantiomeric signature of 4-MeSO2-CB87 in environmental samples (e.g., marine mammal blubber, fish tissue, sediment) to trace the biotransformation and biomagnification of PCBs through food chains [4].

Analytical Method Development: Optimizing Chiral Separations

Employ as a model compound for developing and validating enantioselective GC or LC methods [5]. The known difficulty in separating 4-MeSO2-PCB enantiomers compared to 3-MeSO2-PCBs on cyclodextrin phases makes it an ideal challenge compound for testing and optimizing new chiral stationary phases and separation conditions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.